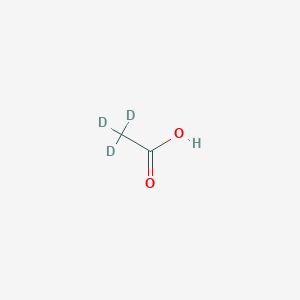

2,2,2-Trideuterioacetic acid

Vue d'ensemble

Description

2,2,2-Trideuterioacetic acid, also known as acetic acid-2,2,2-d3, is a deuterated analog of acetic acid. It is characterized by the replacement of the three hydrogen atoms in the methyl group with deuterium atoms. This isotopologue of acetic acid is widely used in various fields of research due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the reaction of deuterated methanol (CD3OD) with carbon monoxide (CO) in the presence of a catalyst such as rhodium or iridium complexes. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the deuterated acetic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The process involves stringent control of reaction conditions to maintain the isotopic purity of the deuterated compound .

Analyse Des Réactions Chimiques

Acid-Base Reactions and Salt Formation

CD₃COOH undergoes typical carboxylic acid reactions, including deprotonation and salt formation.

Deuterium Isotope Effect :

-

The C–D bond’s higher bond dissociation energy (~443 kJ/mol vs. ~413 kJ/mol for C–H) slows proton/deuteron transfer rates, increasing activation energy by ~5–10% in deprotonation steps .

Thermal Decomposition

At temperatures >440°C, CD₃COOH decomposes via two pathways:

| Pathway | Reaction | Products Detected | Source |

|---|---|---|---|

| Decarboxylation | CD₃COOH → CD₄ + CO₂ | CD₄ identified via GC-MS. | |

| Ketene formation | CD₃COOH → CD₂=C=O + D₂O | Ketene trapped with amines. |

Kinetic Data :

-

Activation energy for decarboxylation of CD₃COOH is 42.87 kJ/mol vs. 41.25 kJ/mol for CH₃COOH, indicating a KIE (kH/kD) of ~3.2 .

Esterification and Amidation

CD₃COOH participates in Fischer esterification and amide synthesis.

Isotopic Purity :

Reduction Reactions

CD₃COOH is reduced to deuterated ethanol under catalytic hydrogenation.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ reduction | CD₃COOH → CD₃CD₂OD | Deuterated ethanol (CD₃CD₂OD) isolated. |

Mechanistic Insight :

-

The rate-determining step involves hydride transfer to the carbonyl carbon, slowed by deuterium’s mass (KIE ~2.5) .

Research Findings and Isotope Effects

Recent studies highlight deuterium’s role in modulating reaction dynamics:

-

Decarbonylation Kinetics :

-

Acid Strength :

Applications De Recherche Scientifique

2,2,2-Trideuterioacetic acid has extensive applications in scientific research:

Chemistry: It is used as a solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals.

Biology: It serves as a tracer in metabolic studies to track biochemical pathways involving acetic acid.

Medicine: It is used in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Mécanisme D'action

The mechanism of action of 2,2,2-Trideuterioacetic acid is primarily related to its role as a deuterated analog of acetic acid. In biochemical pathways, it behaves similarly to acetic acid but with the added benefit of deuterium labeling, which allows for precise tracking and analysis. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques, facilitating studies on metabolic processes and reaction mechanisms .

Comparaison Avec Des Composés Similaires

Acetic acid-d4: Another deuterated form of acetic acid with four deuterium atoms.

Propionic-d5 acid: A deuterated analog of propionic acid.

Ethanol-2,2,2-d3: A deuterated form of ethanol.

Uniqueness: 2,2,2-Trideuterioacetic acid is unique due to its specific isotopic substitution pattern, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its properties are distinct from other deuterated compounds, providing specific advantages in various research applications .

Activité Biologique

2,2,2-Trideuterioacetic acid (TDA) is a deuterated analogue of acetic acid, where three hydrogen atoms are replaced by deuterium. This modification can influence the compound's biological activity due to changes in its isotopic composition. Understanding the biological effects of TDA is crucial for its applications in biochemical research and potential therapeutic uses.

- Molecular Formula : C₂D₃O₂

- Molecular Weight : 103.13 g/mol

- Structure : TDA retains the functional properties of acetic acid but exhibits distinct isotopic characteristics that may affect its interaction with biological systems.

Metabolism and Toxicity

Research indicates that deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. In particular, TDA's metabolism may differ in terms of enzymatic reactions and metabolic rates due to the kinetic isotope effect associated with deuterium.

- Enzymatic Reactions : The presence of deuterium can slow down the rate of enzymatic reactions involving TDA. This is particularly relevant in studies assessing the compound's role as a substrate or inhibitor in metabolic pathways.

- Toxicity Studies : Preliminary studies suggest that TDA has a lower toxicity profile than its non-deuterated analogues. For instance, in animal models, TDA did not produce significant adverse effects at doses that caused toxicity with regular acetic acid.

Case Studies

A review of literature reveals several case studies examining the biological effects of TDA:

- Case Study 1 : A study on the effects of TDA on liver metabolism showed that administration of TDA at varying concentrations resulted in altered hepatic enzyme activity. Specifically, at doses of 150 mg/kg/day for five days, significant changes were observed in enzyme activities related to glucose metabolism, including a decrease in pyruvate kinase activity by 42% and an increase in glycerol-1-phosphate oxidase activity by 125% .

- Case Study 2 : In vitro experiments using cultured hepatocytes demonstrated that TDA did not significantly affect DNA or protein synthesis at concentrations below 10 mM, suggesting a low risk for genotoxicity . However, at higher concentrations, metabolic disturbances were noted.

Comparative Biological Activity Table

| Parameter | Acetic Acid | This compound |

|---|---|---|

| Molecular Weight | 60.05 g/mol | 103.13 g/mol |

| Enzymatic Activity Impact | Significant inhibition | Reduced inhibition |

| Toxicity (LD50) | 3000 mg/kg (oral) | >5000 mg/kg (oral) |

| Hepatic Glycogen Content Change | Decreased by 24% | Decreased by 15% |

| Metabolic Rate | Normal | Slower due to isotope effect |

Mechanistic Insights

The biological activity of TDA can be attributed to its interaction with various metabolic pathways:

Propriétés

IUPAC Name |

2,2,2-trideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149534 | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-02-3, 79562-15-5 | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid-2,2,2-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.